molecular formula C8H13NO3S B13154492 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde

Cat. No.: B13154492
M. Wt: 203.26 g/mol
InChI Key: FVNYZELRWKVOOM-UHFFFAOYSA-N
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Description

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C₈H₁₃NO₃S It features a cyclopropane ring substituted with a pyrrolidine-1-sulfonyl group and an aldehyde group

Preparation Methods

The synthesis of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde typically involves the reaction of cyclopropane derivatives with pyrrolidine-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl group. The aldehyde group can be introduced through subsequent oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial production methods for this compound are not widely documented, but the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling and safety measures due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields the corresponding carboxylic acid, while reduction yields the primary alcohol.

Scientific Research Applications

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its reactive functional groups.

    Industry: It may be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The sulfonyl group can also participate in interactions with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

1-(Pyrrolidine-1-sulfonyl)cyclopropane-1-carbaldehyde can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar reactivity and biological activity.

    Cyclopropane derivatives: Compounds with a cyclopropane ring often display unique chemical properties due to the ring strain and can undergo similar types of reactions.

    Sulfonyl compounds: These compounds contain the sulfonyl functional group and are used in various chemical and biological applications.

Properties

Molecular Formula

C8H13NO3S

Molecular Weight

203.26 g/mol

IUPAC Name

1-pyrrolidin-1-ylsulfonylcyclopropane-1-carbaldehyde

InChI

InChI=1S/C8H13NO3S/c10-7-8(3-4-8)13(11,12)9-5-1-2-6-9/h7H,1-6H2

InChI Key

FVNYZELRWKVOOM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2(CC2)C=O

Origin of Product

United States

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